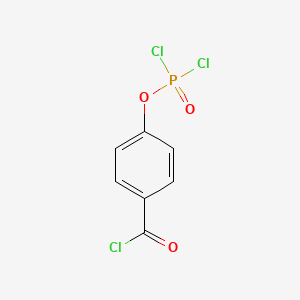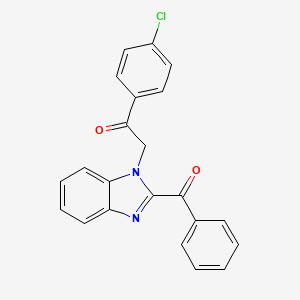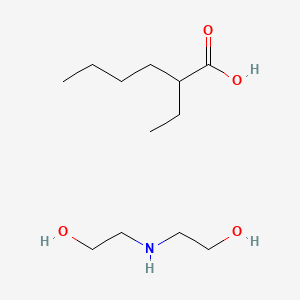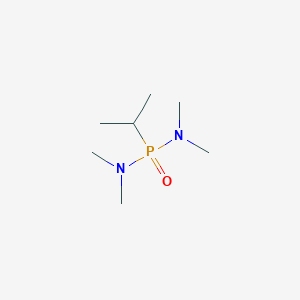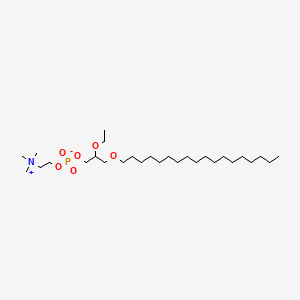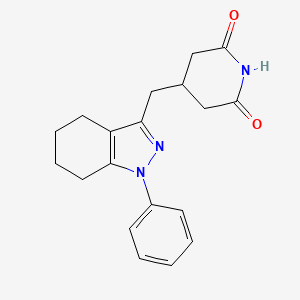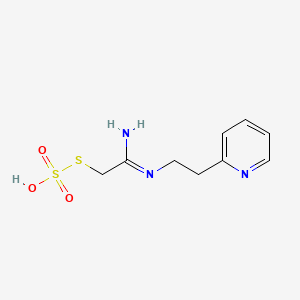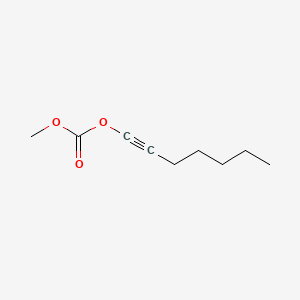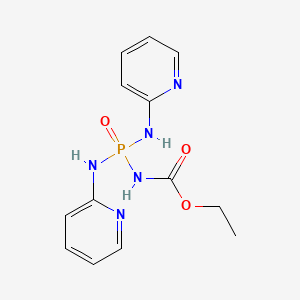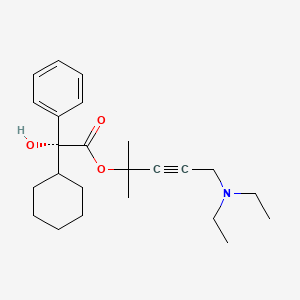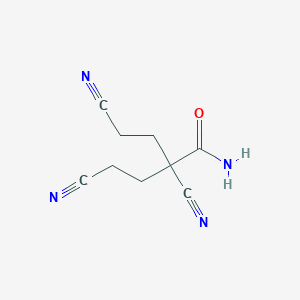![molecular formula C22H22O3S B12790145 [4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate CAS No. 7598-30-3](/img/structure/B12790145.png)
[4-(2-Phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 404106 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in specific biochemical pathways and its potential therapeutic benefits.
Preparation Methods
The synthesis of NSC 404106 involves several steps, each requiring precise conditions to ensure the purity and efficacy of the final product. The synthetic routes typically involve:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to facilitate the desired transformations.
Purification: After the synthesis, the compound is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial production methods for NSC 404106 are designed to scale up the laboratory procedures while maintaining the quality and consistency of the product. This often involves the use of automated systems and stringent quality control measures.
Chemical Reactions Analysis
NSC 404106 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 404106 can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
NSC 404106 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 404106 is being investigated for its therapeutic potential in treating certain diseases, particularly those involving abnormal cellular growth.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which NSC 404106 exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in critical biochemical pathways. By binding to these targets, NSC 404106 can modulate their activity, leading to changes in cellular function and, ultimately, therapeutic effects.
Comparison with Similar Compounds
NSC 404106 can be compared to other similar compounds to highlight its uniqueness:
NSC 125973: This compound, like NSC 404106, is used in cancer research but has a different mechanism of action and molecular targets.
NSC 127716: Another compound with therapeutic potential, NSC 127716, is used in the treatment of myelodysplastic syndromes and has distinct chemical properties compared to NSC 404106.
Properties
CAS No. |
7598-30-3 |
|---|---|
Molecular Formula |
C22H22O3S |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C22H22O3S/c1-17-9-15-21(16-10-17)26(23,24)25-20-13-11-19(12-14-20)22(2,3)18-7-5-4-6-8-18/h4-16H,1-3H3 |
InChI Key |
ARGGMTMMHAJLLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


